molecular formula C12H8O5 B1298901 3-formyl-4-oxo-4H-chromen-7-yl acetate CAS No. 42059-49-4

3-formyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B1298901
CAS No.: 42059-49-4
M. Wt: 232.19 g/mol
InChI Key: FREHGEVVMNNOAE-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It is known that the compound undergoes fragmentation to yield a ketene cation, which on reaction with water forms a protonated carboxylic acid . This suggests that the compound may interact with its targets through a mechanism involving the formation of reactive intermediates.

Biochemical Pathways

The compound’s fragmentation and subsequent reactions suggest that it may be involved in pathways related to ketene and carboxylic acid metabolism .

Action Environment

The action, efficacy, and stability of 3-formyl-4-oxo-4H-chromen-7-yl acetate can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific conditions under which the compound is stored and used.

Biochemical Analysis

Biochemical Properties

3-Formyl-4-oxo-4H-chromen-7-yl acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form imines with 2-aminobenzothiazoles in the presence of 2-propanol

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 3-formylchromone, a related compound, exhibits salubrious effects against nitrosodiethylamine-mediated early hepatocellular carcinogenesis . This suggests that this compound may have similar protective effects on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Electrospray ionization mass spectrometry (ESI-MS) studies have shown that protonated 3-formylchromone undergoes fragmentation to yield a ketene cation, which reacts with water to form a protonated carboxylic acid . This reaction pathway highlights the compound’s potential interactions at the molecular level.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical for its application in laboratory settings. The compound is generally stable when stored at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on related compounds have shown that varying dosages can lead to different therapeutic outcomes. For instance, 3-formylchromone has been investigated for its protective effects against hepatocellular carcinogenesis . Understanding the dosage effects of this compound is essential for determining its therapeutic window and potential toxic effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in forming imines and other derivatives highlights its involvement in complex biochemical pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound’s interactions with transporters and binding proteins determine its localization and accumulation in specific cellular compartments . Understanding these interactions is vital for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical interactions and therapeutic effects

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-formyl-4-oxo-4H-chromen-7-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and acetate groups allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

(3-formyl-4-oxochromen-7-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O5/c1-7(14)17-9-2-3-10-11(4-9)16-6-8(5-13)12(10)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREHGEVVMNNOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356065
Record name 3-formyl-4-oxo-4H-chromen-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42059-49-4
Record name 3-formyl-4-oxo-4H-chromen-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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